molecular formula C11H18 B010836 (3E,5Z)-undeca-1,3,5-triene CAS No. 19883-27-3

(3E,5Z)-undeca-1,3,5-triene

Cat. No. B010836
CAS RN: 19883-27-3
M. Wt: 150.26 g/mol
InChI Key: JQQDKNVOSLONRS-STRRHFTISA-N
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Description

Molecular Structure Analysis

The molecular structure of “(3E,5Z)-undeca-1,3,5-triene” includes 30 bonds - 10 non-H bonds, 2 multiple bonds, 5 rotatable bonds, and 2 double bonds . The molecular weight is 152.2765 g/mol .

Scientific Research Applications

  • Photoisomerization : This compound is a product of the photoisomerization of cyclohexadienes and hexatrienes, which is a process where light energy causes molecules to change their structure (Courtot & Salaün, 1976).

  • Perfumery : Due to its pleasant odor, it is used in perfumery. Specifically, 3E,5Z-1,3,5-undecatriene, which has a high stereoisomeric purity, is valued in this industry (Andreini et al., 1987).

  • Synthesis from Sorbic Acid : It can be synthesized from sorbic acid, representing a general method for synthesizing trienes with various substitution patterns (Fehr et al., 1992).

  • Chemical Reactions : The tricyclo[5.3.1.01,7]undecatrienide anion, a related compound, can be used to create conjugated cycloheptadienide and five-membered ring olefin compounds (Oda et al., 1998).

  • Odor-Active Compound in Hops : It's found in Hersbrucker Spät and Cascade hop varieties as an odor-active compound with a low odor threshold, impacting the aroma of these hops (Steinhaus et al., 2007).

  • Synthesis Method : A key step in its synthesis involves a Pd/Cu-catalyzed coupling reaction followed by stereoselective zinc reduction (Huynh et al., 1994).

  • Radical Cyclization : Its radical cyclization can yield various acyclic, monocyclic, bicyclic, and tricyclic products, demonstrating its versatility in chemical synthesis (Curran & Sun, 1995).

  • Cycloreversion : Exo- and endo-tricyclo[6,2,1,02,7]undeca-3,5,9-triene, similar structures, can undergo cycloreversion to produce cyclopentadiene and benzene, with the exo-triene being more reactive (Rye & Wege, 1974).

  • Food Flavors : Trace amounts of these compounds may significantly impact a variety of food flavors of plant origin due to their low odor detection thresholds (Berger et al., 1985).

  • Various Chemical Syntheses : The compound is involved in numerous chemical syntheses, ranging from the preparation of cycloaddition products to participating in radical-mediated reactions (Blake et al., 1997).

properties

IUPAC Name

(3E,5Z)-undeca-1,3,5-triene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18/c1-3-5-7-9-11-10-8-6-4-2/h3,5,7,9,11H,1,4,6,8,10H2,2H3/b7-5+,11-9-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQQDKNVOSLONRS-STRRHFTISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CC=CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C\C=C\C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601015894
Record name (3E,5Z)-Undeca-1,3,5-triene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Cystophorene
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030944
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Boiling Point

280.00 to 285.00 °C. @ 760.00 mm Hg
Record name Cystophorene
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030944
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

(3E,5Z)-undeca-1,3,5-triene

CAS RN

19883-27-3, 16356-11-9
Record name (3E,5Z)-1,3,5-Undecatriene
Source CAS Common Chemistry
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Record name 1,3,5-Undecatriene, (3E,5Z)-
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Record name (3E,5Z)-Undeca-1,3,5-triene
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (Z,E)-undeca-1,3,5-triene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.039.437
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 1,3,5-UNDECATRIENE, (3E,5Z)-
Source FDA Global Substance Registration System (GSRS)
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Cystophorene
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030944
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
26
Citations
N Miyazawa, A Nakanishi, N Tomita… - Journal of agricultural …, 2009 - ACS Publications
Galbanum oil is composed of monoterpenes in large amounts and pyrazines in small amounts. Although the monoterpenes are the main components of galbanum oil, they hardly …
Number of citations: 25 pubs.acs.org
CIC Michael Zviely - img.perfumerflavorist.com
1, 3, 5-Undecatriene (FEMA# 3795, CAS# 16356-11-9)(F-1) occurs naturally in apple, peach, Bartlett pear, pineapple, celery and parsley. It has a powerful, diffusive, green and …
Number of citations: 0 img.perfumerflavorist.com
M Steinhaus, W Wilhelm, P Schieberle - European Food Research and …, 2007 - Springer
Application of a comparative aroma extract dilution analysis on the volatiles isolated from five different hops (Hallertau Perle, Hallertau Hersbrucker Spät, Slowenian Golding, Hallertau …
Number of citations: 143 link.springer.com
A Rustaiyan, A Monfared, S Masoudi, N Ameri - Cell - researchgate.net
CIC 华以 Page 1 CIC 华以 CIC ■ Tel. 972-4-8341536 ■ Cell 972-54-4691724 ■ E-mail mzviely@cathay-israel-chemistry.com ■ Fax 972-4-8341536 ■ 143, Aba-Hushi Blvd..Haifa, …
Number of citations: 0 www.researchgate.net
JP Munafo Jr, J Didzbalis, RJ Schnell… - Journal of agricultural …, 2016 - ACS Publications
Thirty-four aroma-active compounds, previously identified with high flavor dilution factors by application of an aroma extract dilution analysis, were quantified in tree-ripened fruits of …
Number of citations: 64 pubs.acs.org
N Miyazawa, A Fujita, K Kubota - Bioscience, biotechnology, and …, 2010 - Taylor & Francis
The odor-active volatiles of Kinokuni mandarin (Citrus kinokuni Hort. ex Tanaka), an original mandarin orange in Japan, were characterized by a combination of instrumental and …
Number of citations: 41 www.tandfonline.com
SD Neiens, M Steinhaus - Journal of agricultural and food …, 2018 - ACS Publications
The volatiles isolated from samples of the special flavor hop varieties, Huell Melon and Polaris, and from the aroma hop variety, Hallertau Tradition, by solvent extraction and solvent-…
Number of citations: 38 pubs.acs.org
N Miyazawa, N Tomita, Y Kurobayashi… - Journal of agricultural …, 2009 - ACS Publications
Yuzu ( Citrus junos Sieb. ex Tanaka), a tree-grown fruit similar to a kind of sour orange, is widely used in Japanese food/cooking for its pleasant flavor. To clarify the odor-active volatiles …
Number of citations: 55 pubs.acs.org
R Clery - Flavour and fragrance journal, 2010 - Wiley Online Library
There are various reasons, beyond mere curiosity, why there is continuing interest in determining what gives an essential oil its characteristic odour. This has given rise to the …
Number of citations: 11 onlinelibrary.wiley.com
V Gressler, P Colepicolo, E Pinto - Current Analytical Chemistry, 2009 - ingentaconnect.com
The production of volatile organic compounds (VOC) by plants is well known. However, few scientific groups have studied VOC produced by green, brown and red algae. Headspace …
Number of citations: 40 www.ingentaconnect.com

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